molecular formula C18H17ClN2OS B2668348 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207036-27-8

1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2668348
CAS No.: 1207036-27-8
M. Wt: 344.86
InChI Key: WGOJFHOUKHLZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a novel, multisubstituted imidazole derivative offered as a key chemical scaffold for medicinal chemistry and drug discovery research. The imidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . This compound features a unique combination of substituents, including the 3-chlorophenyl and 4-methoxyphenyl rings, which are common pharmacophores in the development of bioactive molecules. The ethylthio group at the 2-position provides a potential site for further chemical modification, making it a versatile intermediate for the synthesis of more complex libraries. Research into analogous 1,4,5-trisubstituted imidazoles has shown their potential as inhibitors of various enzymatic pathways, including those involved in inflammation and cancer . While the specific biological profile of this compound is yet to be fully characterized, its structural features make it a candidate for investigating new small-molecule inhibitors, particularly for targeting protein-protein interactions or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . It serves as a critical building block for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-3-23-18-20-12-17(13-7-9-16(22-2)10-8-13)21(18)15-6-4-5-14(19)11-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOJFHOUKHLZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactionsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and properties of analogous imidazole derivatives, as derived from the evidence:

Compound Name Position 1 Position 2 Position 5 Key Properties/Activities Reference
Target Compound 3-Chlorophenyl Ethylthio 4-Methoxyphenyl High lipophilicity (due to -S-Et and aryl groups); potential steric effects from 3-chloro substitution. N/A
5-(4-Methoxyphenyl)-1H-imidazole (Compound 2)** H H 4-Methoxyphenyl Exhibits substrate-selective inhibition of ALOX15 but weaker activity compared to indole analogs; methoxy group critical for allosteric binding.
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-Methoxyphenyl H 4-Fluorophenyl (Position 4,5-dimethyl) Optical properties studied; fluorophenyl group enhances electronic diversity.
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 4-Chlorophenyl Thiol (-SH) 4-Methylphenyl Thiol group enables disulfide bonding potential; methylphenyl increases hydrophobicity.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(Chloromethyl)phenyl Methyl Nitro (-NO₂) Nitro group enhances electrophilicity; chloromethyl allows further functionalization.
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one 4-Chlorophenyl (fused ring) Thioxo (=S) Fused quinazolinone core Complex heterocyclic structure; thioxo group may enhance binding to metal ions or enzymes.

Key Research Findings and Structure-Activity Relationships (SAR)

Substituent Position and Electronic Effects

  • Methoxyphenyl Placement : highlights that 5-(4-methoxyphenyl)-1H-imidazole derivatives exhibit weaker inhibition of ALOX15 compared to indole analogs, suggesting the imidazole core’s electronic environment reduces affinity despite the conserved methoxy group .
  • Chlorophenyl Substitution : The 3-chlorophenyl group in the target compound introduces steric and electronic differences compared to 4-chlorophenyl analogs (e.g., ). Para-substitution (4-chloro) may allow better planar alignment with target binding pockets, whereas meta-substitution (3-chloro) could disrupt optimal interactions .

Functional Group Impact

  • Ethylthio vs. Thiol : The ethylthio group in the target compound increases lipophilicity compared to thiol-containing analogs (e.g., ). This modification may enhance membrane permeability but reduce reactive sulfur-mediated interactions .
  • Nitro and Sulfonyl Groups : Compounds with nitro () or sulfonyl () groups exhibit distinct electronic profiles, favoring interactions with nucleophilic residues in enzymes, unlike the ethylthio group’s hydrophobic nature .

Biological Activity

1-(3-Chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C16H16ClN2OS
  • Molecular Weight : 320.83 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of various imidazole derivatives, including this compound. A notable study evaluated the antiproliferative effects against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating potent activity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This mechanism was confirmed through Western blot analysis, demonstrating increased expression of caspase-3 following treatment .

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the antiproliferative effects on multiple cancer cell lines.
    • Findings : The compound demonstrated a selectivity index favoring tumor cells over normal cells, suggesting lower toxicity to healthy tissues compared to malignant ones .
  • Mechanistic Insights :
    • A study reported that treatment with the compound led to significant changes in protein expression related to apoptosis in HeLa cells, reinforcing its potential as a therapeutic agent against cancer .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameIC50 (µM)Mechanism of ActionReference
1-(4-Methoxyphenyl)-2-ethylimidazole18.53Induces apoptosis via mitochondrial pathway
5-Fluorouracil20.00Inhibits DNA synthesis
Imidazole derivative X15.00Apoptosis induction through caspase activation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole, and how are intermediates characterized?

  • Methodology : Cyclization reactions under reflux conditions with catalysts like POCl₃ or H₂SO₄ are commonly used. For example, substituted benzaldehyde derivatives can react with thiourea or ammonium acetate in glacial acetic acid to form the imidazole core .
  • Characterization : Key intermediates are validated via melting point analysis, IR (to confirm S-H or N-H stretches), and NMR (¹H/¹³C) to verify substituent positions. Elemental analysis (C, H, N, S) ensures purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this imidazole derivative?

  • Approach :

  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethylthio protons (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.0 ppm for SCH₂).
  • ¹³C NMR : Carbonyl/imine carbons (δ 160–170 ppm), aromatic carbons (δ 110–140 ppm), and methoxy carbons (δ ~55 ppm).
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Q. How do solvent and catalyst choices influence the yield of the target compound?

  • Data : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while acetic acid enhances cyclization efficiency. Catalysts like POCl₃ increase yields (70–85%) compared to non-catalytic routes (40–50%) .

Advanced Research Questions

Q. What computational or crystallographic methods elucidate the binding interactions of this compound with biological targets?

  • Methods :

  • Molecular Docking : Simulations using AutoDock Vina show preferential binding to fungal CYP51 (Lanosterol 14α-demethylase) via hydrophobic interactions with the chlorophenyl and ethylthio groups .
  • X-ray Crystallography : Disordered dithiolane rings in related imidazoles reveal flexibility in active-site interactions (e.g., C–H⋯S and π-π stacking) .

Q. How does the substituent pattern (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) affect antifungal activity?

  • Structure-Activity Relationship (SAR) :

  • Antifungal Potency : The 3-chlorophenyl group enhances activity against Candida albicans (MIC₅₀: 0.25–0.5 µg/mL) compared to non-halogenated analogs (MIC₅₀: >10 µg/mL).
  • Methoxy Group Role : The 4-methoxyphenyl moiety improves solubility without compromising membrane permeability .

Q. What in vitro assays validate the compound’s kinase inhibition or neurodifferentiation potential?

  • Assays :

  • Kinase Inhibition : p38 MAPK inhibition is tested via competitive ELISA using SB203580 (IC₅₀: 0.1–1 µM) as a control. The ethylthio group may reduce selectivity compared to fluorophenyl analogs .
  • Neuronal Differentiation : PC12 cell assays show upregulation of β-III tubulin (2.5-fold) at 10 µM, comparable to Neurodazine derivatives .

Contradictions and Limitations

  • Synthetic Challenges : Non-catalytic methods ( ) report lower yields than POCl₃-assisted routes ( ), suggesting catalyst dependency.
  • Biological Specificity : While antifungal activity is robust ( ), kinase inhibition data ( ) lack in vivo validation, necessitating further pharmacokinetic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.